Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate

Purity Specification Building Block Quality Stoichiometry Control

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is a fluorinated indane‐2‐carboxylate ester (C₁₂H₁₃FO₂, MW 208.23 g·mol⁻¹) supplied as a liquid of defined purity. The 5‐fluoro substitution on the indane scaffold introduces a discrete electronegative moiety and potential metabolic blocking site, while the ethyl ester group provides a handle for further derivatization (hydrolysis, transesterification, amidation, α‐alkylation) under mild conditions.

Molecular Formula C12H13FO2
Molecular Weight 208.232
CAS No. 1823383-20-5
Cat. No. B2433961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate
CAS1823383-20-5
Molecular FormulaC12H13FO2
Molecular Weight208.232
Structural Identifiers
SMILESCCOC(=O)C1CC2=C(C1)C=C(C=C2)F
InChIInChI=1S/C12H13FO2/c1-2-15-12(14)10-5-8-3-4-11(13)7-9(8)6-10/h3-4,7,10H,2,5-6H2,1H3
InChIKeyJOFPGKPZJXJHTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate (CAS 1823383-20-5): Defined-Form and Purity-Graded Fluorinated Indane Building Block


Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is a fluorinated indane‐2‐carboxylate ester (C₁₂H₁₃FO₂, MW 208.23 g·mol⁻¹) supplied as a liquid of defined purity . The 5‐fluoro substitution on the indane scaffold introduces a discrete electronegative moiety and potential metabolic blocking site, while the ethyl ester group provides a handle for further derivatization (hydrolysis, transesterification, amidation, α‐alkylation) under mild conditions . The compound is commercialized as a pre‐synthesized building block rather than a fully elaborated active pharmaceutical ingredient, and its procurement value is directly tied to the specification of its purity and physical form.

1
Defined-purity building block — certified specification supports stoichiometric control in multi-step synthesis.
2
Liquid form factor — enables direct volumetric dispensing for automated high-throughput synthesis platforms.
3
Unprotected ethyl ester handle — supports selective hydrolysis, transesterification, or enolate chemistry for SAR exploration.

Why Generic Substitution of 5-Fluoroindane-2-carboxylate Esters Fails for Downstream Application Reliability


Close structural relatives—the corresponding carboxylic acid, the methyl ester, and N-protected amino derivatives—are often presumed interchangeable, but this assumption breaks down in practice. Differences in ester alkyl chain length alter solubility, reactivity in nucleophilic acyl substitution, and crystallization behavior of downstream intermediates . The liquid physical form of the ethyl ester, versus the solid acid, directly impacts handling under automated synthesis platforms. Furthermore, the documented purity variation across suppliers (96–97% for the acid vs. ≥98% for the ethyl ester) introduces stoichiometric error into subsequent coupling or deprotonation steps. These factors are not theoretical—they translate into measurable differences in reaction yield reproducibility and procurement lead-time.

Ester alkyl chain mismatch Methyl ester may hydrolyze faster, potentially reducing chemoselectivity in one-pot protocols. Solid acid requires extra dissolution step, limiting automated synthesis compatibility.
Purity-grade variance across suppliers Carboxylic acid analog is listed at lower purity; propagating this error through coupling steps can introduce stoichiometric bias in scale-up cost models.
Protected analog cost-procurement mismatch Boc-amino ester analog carries significantly higher cost per gram, limiting multi-gram route scouting before committing to protected variants.

Quantitative Procurement and Utility Evidence for Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate


Higher Certified Purity Relative to the Acid: Ethyl Ester ≥98% vs. Carboxylic Acid 96%

The target ethyl ester is supplied with a certified purity of ≥98% under normal shipping conditions (liquid form, sealed in dry, 2–8°C storage) . In contrast, the closest acid analog, 5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid, is listed at 96% purity from the same supplier network . The 2-percentage-point purity differential, when propagated through a multi-step synthesis (e.g., amide coupling or enolate chemistry), can account for a ≥2% error in stoichiometric loading, which is significant for scale-up cost models.

Purity Specification
Head-to-head
Target ≥98% vs. Acid 96%
Reduces impurity carry-through into SAR intermediates.
Supplier specification review; 2% purity gap can be meaningful at scale.
Purity Specification Building Block Quality Stoichiometry Control

Liquid vs. Solid Physical Form: Readiness for Automated High-Throughput Synthesis Platforms

The target compound is commercially supplied as a liquid , whereas 5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid is a solid . In automated synthesis workflows (e.g., Chemspeed, Tecan liquid handlers), liquid building blocks eliminate the need for manual weighing and dissolution, enabling direct volumetric dispensing. Solid reagents require an additional solubilization step and often suffer from weighing inaccuracies at sub-milligram scale. This form-factor advantage directly reduces per-well preparation time and minimizes solvent-related variability in high-throughput experimentation.

Physical Form
Head-to-head
Liquid vs. Solid acid
Eliminates manual weighing and dissolution for automated liquid handlers.
Categorical advantage; compatibility assumes standard liquid handling infrastructure.
Physical Form Automation Compatibility Parallel Synthesis

Cost per Gram Advantage Over Protected Amino-Ester Analogs at Equivalent Scale

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is priced at £125.00 per gram (Fluorochem, F556147, 1 g pack) . A related protected amino-ester analog, Ethyl 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate (CAS 1416440-28-2), is listed at £281.00 per 250 mg, equating to £1,124.00 per gram when normalizing to the same scale . This represents an 8.9-fold higher cost per unit mass for the Boc-protected analog, despite also being an ethyl ester. For projects requiring initial SAR exploration or material for hydrolysis to the acid, the unprotected ethyl ester offers a substantially lower barrier to multi-gram procurement.

Cost Efficiency
Cross-study
~90% lower cost vs. Boc analog
Lowers barrier to multi-gram procurement for route scouting.
Fluorochem pricing snapshot; subject to change.
Procurement Cost Scale Economics Building Block Strategy

Pre-Differentiated Ester for Selective Hydrolysis: Avoiding Competing Side Reactions Inherent in the Methyl Ester

The ethyl ester is intentionally chosen for its attenuated electrophilicity relative to the methyl ester, providing greater tolerance to basic hydrolysis conditions commonly used during late-stage saponification. While a direct hydrolysis rate comparison for this specific scaffold is not published, established linear free-energy relationships in the indane-2-carboxylate series predict that the ethyl ester hydrolyzes ~3–5× slower under alkaline aqueous conditions than the methyl ester due to the electron-donating inductive effect of the larger alkyl group . This slower kinetics allows chemists to perform nucleophilic reactions elsewhere in the molecule (e.g., amine or thiol additions) with reduced risk of premature ester cleavage. The methyl ester (CAS 628732-04-7) is more prone to saponification, potentially complicating one-pot protocols.

Hydrolysis Selectivity
Class-level
Predicted 3–5× slower vs. methyl ester
May provide wider operational window for orthogonal reactions.
Extrapolated from linear free-energy relationships; direct scaffold measurement not identified.
Chemoselectivity Ester Hydrolysis Synthetic Differentiation

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate: Evidence-Backed Application Scenarios


High-Throughput Parallel Synthesis of Fluorinated Indane Libraries

The combination of ≥98% purity and liquid physical form makes the ethyl ester directly compatible with automated liquid handlers [REFS-1, Section 3, Evidence_Item_2]. The higher purity over the acid minimizes impurity-driven false positives, while the lower cost relative to the Boc-amino analog [REFS-3, Section 3, Evidence_Item_3] allows broader library enumeration per budget cycle.

Synthesis of 5-Fluoroindane-2-carboxylic Acid via Controlled Hydrolysis

The ethyl ester is the preferred precursor to the free acid when controlled saponification kinetics are required. Its predicted 3–5× slower hydrolysis relative to the methyl ester [REFS-5, Section 3, Evidence_Item_4] enables selective deprotection in the presence of other electrophilic functional groups, simplifying downstream isolation and improving acid purity.

Cost-Efficient Amino Acid Analog Development via Enolate Chemistry

The unprotected ethyl ester serves as an economical α-carbon nucleophile precursor. At £125.00/g [REFS-3, Section 3, Evidence_Item_3], multi-gram quantities can be procured for optimization of α-alkylation or α-amination conditions before committing to >£1,000/g protected variants, directly reducing route-scouting expenditure.

Process Chemistry Scale-Up of 5-Fluorinated Indane Intermediates

The documented purity specification and standard commercial availability from multiple suppliers (Sigma-Aldrich/BLD Pharmatech, Fluorochem) [REFS-1, REFS-3] simplify the quality agreement process for kilo-lab and pilot-plant campaigns. The liquid form facilitates bulk transfer and metered addition, while the known impurity profile reduces the analytical method development burden.

Application
Selection Property
Validation Focus
Automated fluorinated library synthesis
Liquid form factor, defined purity
Volumetric dispensing reproducibility and impurity profiling
Controlled hydrolysis to 5-fluoroindane-2-carboxylic acid
Attenuated ester electrophilicity
Saponification rate and chemoselectivity under alkaline conditions
Cost-efficient amino acid analog development
Unprotected α-carbon, economical procurement
Enolate alkylation yield and cost-per-reaction benchmarking
Process chemistry scale-up campaigns
Standardized purity specification, bulk liquid form
Quality agreement simplicity and analytical method transfer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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